molecular formula C17H14F4N4O B11459983 9-(4-fluorophenyl)-6-methyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(4-fluorophenyl)-6-methyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11459983
M. Wt: 366.31 g/mol
InChI Key: MCBZHYOYHUADHG-UHFFFAOYSA-N
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Description

9-(4-fluorophenyl)-6-methyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, along with fluorine and methyl substituents. The presence of these substituents imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

The synthesis of 9-(4-fluorophenyl)-6-methyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring.

    Fusing the Triazole with Quinazoline: The triazole ring is then fused with a quinazoline core through a series of condensation reactions.

    Introduction of Substituents: The fluorine and methyl groups are introduced through selective halogenation and alkylation reactions.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

9-(4-fluorophenyl)-6-methyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions, often involving reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-(4-fluorophenyl)-6-methyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-(4-fluorophenyl)-6-methyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 9-(4-fluorophenyl)-6-methyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one include other triazoloquinazolines with different substituents. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and biological activities. Some examples include:

    Triazolopyrazines: Compounds with a triazole ring fused to a pyrazine core.

    Triazolotetrazines: Compounds with a triazole ring fused to a tetrazine core.

The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C17H14F4N4O

Molecular Weight

366.31 g/mol

IUPAC Name

9-(4-fluorophenyl)-6-methyl-2-(trifluoromethyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C17H14F4N4O/c1-8-6-11-13(12(26)7-8)14(9-2-4-10(18)5-3-9)25-16(22-11)23-15(24-25)17(19,20)21/h2-5,8,14H,6-7H2,1H3,(H,22,23,24)

InChI Key

MCBZHYOYHUADHG-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(N3C(=NC(=N3)C(F)(F)F)N2)C4=CC=C(C=C4)F)C(=O)C1

Origin of Product

United States

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